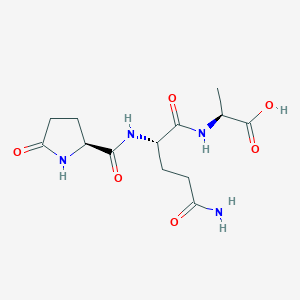

Pyr-Gln-Ala-OH

Beschreibung

Contextualization of Peptide Tripeptides within Chemical Biology and Biochemistry

Tripeptides, consisting of three amino acids linked by two peptide bonds, are fundamental players in a vast array of biological processes. chemimpex.comnih.gov Their relatively small size allows them to act as highly specific signaling molecules and modulators of protein-protein interactions. chemimpex.com In the fields of chemical biology and biochemistry, tripeptides are studied for their roles in cell signaling, hormone regulation, and even as structural components of larger proteins. chemimpex.com

The sequence of the three amino acids dictates the tripeptide's unique three-dimensional structure, which in turn determines its biological activity. chemimpex.com This structure-function relationship is a central theme in peptide research. Scientists synthesize and analyze tripeptides to understand their mechanisms of action, which can range from antimicrobial and antioxidant effects to influencing cellular growth and differentiation. chemimpex.com The study of tripeptides provides valuable insights into fundamental biological pathways and offers a basis for the development of novel therapeutic agents and research tools.

Academic Significance of Pyr-Gln-Ala-OH as a Specialized Peptide

This compound, also known as Eisenin, is a tripeptide that has garnered academic attention primarily for its immunomodulatory activities. nih.gov Isolated from the brown marine alga Eisenia bicyclis, this peptide has demonstrated the ability to augment the natural cytotoxicity of peripheral blood lymphocytes in humans. nih.gov This finding positions this compound as a biological response modifier, a substance that can influence the body's natural response to disease.

Research has shown that the enhanced cytotoxic effect is attributable to the activation of natural killer (NK) cells. nih.gov This was confirmed by experiments where the depletion of NK cells from a sample of peripheral blood lymphocytes completely abolished the augmented cytotoxicity induced by Eisenin. nih.gov Interestingly, the individual amino acid components of Eisenin, particularly L-pyroglutamic acid and L-alanine, also exhibited an ability to augment natural cytotoxicity, suggesting that the fundamental structure of the amino acids themselves contributes to this biological activity. nih.gov

Beyond its immunological implications, this compound serves as a valuable building block in peptide synthesis for the development of new therapeutic agents. chemimpex.com Its unique structure, featuring a pyroglutamic acid residue at the N-terminus, enhances its stability, a desirable characteristic for potential drug candidates. chemimpex.com This stability makes it a useful tool in studies related to enzyme kinetics and protein interactions. chemimpex.com The versatility of this compound has also led to its use in neuroscience research, particularly in the study of neuropeptides and their roles in neurological functions and disorders. chemimpex.com

Interactive Data Table: Research Findings on this compound (Eisenin)

| Research Focus | Key Finding | Implication | Reference |

|---|---|---|---|

| Immunomodulation | Augments natural cytotoxicity of human peripheral blood lymphocytes. | Potential as a biological response modifier. | nih.gov |

| Cellular Mechanism | The augmented cytotoxicity is mediated by Natural Killer (NK) cells. | Provides a specific cellular target for the peptide's action. | nih.gov |

| Structural Activity | Individual amino acid components (L-pyroglutamic acid and L-alanine) also show some immunomodulatory activity. | Suggests the core amino acid structures contribute to the biological effect. | nih.gov |

| Synthetic Chemistry | Serves as a stable building block for the synthesis of other peptides. | Useful in the development of novel peptide-based therapeutics. | chemimpex.com |

| Biochemical Research | Utilized in studies of enzyme kinetics and protein interactions. | The peptide's stability is advantageous for in vitro experimental systems. | chemimpex.com |

| Neuroscience | Applied in research concerning neuropeptides and neurological functions. | May help in understanding the roles of similar peptides in the nervous system. | chemimpex.com |

Historical Perspectives on Pyroglutamic Acid-Containing Peptides in Biological Research

The presence of a pyroglutamic acid (pGlu) residue at the N-terminus of a peptide is a significant post-translational modification that has long been recognized in biological research. This modification, where the N-terminal glutamine or glutamic acid cyclizes to form a lactam, was first discovered in the context of various hormones and proteins. The formation of this pyroglutamyl residue can occur spontaneously or be catalyzed by enzymes known as glutaminyl cyclases.

Historically, the identification of pyroglutamic acid in peptides was a notable discovery because it rendered the N-terminus "blocked," preventing degradation by aminopeptidases. This inherent stability against enzymatic breakdown conferred a longer biological half-life to these peptides, a crucial feature for hormones and signaling molecules that need to travel through the bloodstream to their target tissues.

Well-known examples of naturally occurring pyroglutamic acid-containing peptides include Thyrotropin-Releasing Hormone (TRH), which regulates the release of thyroid-stimulating hormone, and peptides of the gastrin/cholecystokinin (CCK) family, which are involved in digestion. The study of these and other pGlu-peptides has been instrumental in understanding hormone function, neurotransmission, and various physiological processes. The research on this compound builds upon this historical foundation, exploring the specific biological activities of a tripeptide that benefits from the stabilizing influence of the pyroglutamic acid residue. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23)/t6-,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPNGHPLCAMVEB-FXQIFTODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Biology of Pyr Gln Ala Oh

Advanced Peptide Synthesis Strategies for Pyr-Gln-Ala-OH

The synthesis of peptides containing an N-terminal pyroglutamic acid, such as this compound, can be accomplished through several strategic approaches. The choice of method often depends on the desired scale, purity requirements, and the potential for creating analogues. Both solid-phase and solution-phase techniques offer distinct pathways to the target molecule, each with its own set of optimizations and challenges.

Solid-Phase Peptide Synthesis (SPPS) Protocols and Optimization for this compound Analogues

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid resin support. wikipedia.org For the synthesis of this compound, two primary strategies are employed: direct coupling of pyroglutamic acid or post-synthetic cyclization of an N-terminal glutamine.

Strategy 1: Post-Synthetic Cyclization of N-Terminal Glutamine In this approach, the peptide is assembled on the resin starting from the C-terminus, with glutamine added as the final amino acid (H-Gln-Ala-resin). The formation of the pyroglutamyl residue is then induced. This cyclization is an intramolecular reaction where the N-terminal nitrogen attacks the side-chain carbonyl carbon of the glutamine, releasing ammonia (B1221849). sigmaaldrich.com This conversion can occur spontaneously, and it is a well-documented side reaction in peptide synthesis, particularly under acidic conditions used for cleavage from the resin or during repeated base treatments for Fmoc group removal. sigmaaldrich.comthieme-connect.de To achieve complete conversion, specific conditions can be applied, such as treatment with weak acids.

Strategy 2: Direct Coupling of Protected Pyroglutamic Acid Alternatively, a protected pyroglutamic acid derivative, such as Fmoc-pGlu-OH or Boc-pGlu-OH, can be coupled directly to the N-terminus of the resin-bound dipeptide (H-Ala-resin). thieme-connect.de This method avoids the potential for incomplete cyclization of glutamine and is often preferred for its predictability and control over the final product. The synthesis proceeds by first coupling alanine (B10760859) to the resin, followed by deprotection of its N-terminus, and then coupling with the protected pyroglutamic acid.

Modern techniques like microwave-assisted SPPS can be utilized to accelerate coupling and deprotection steps, significantly shortening synthesis times for related pyroglutamate-containing peptides. nih.gov

| Parameter | Post-Synthetic Gln Cyclization | Direct pGlu Coupling |

|---|---|---|

| Starting Materials | Standard protected Glutamine (e.g., Fmoc-Gln(Trt)-OH) | Protected Pyroglutamic Acid (e.g., Fmoc-pGlu-OH) |

| Key Step | Inducing/forcing cyclization of N-terminal Gln post-synthesis | Standard peptide coupling of pGlu to the peptide chain |

| Control | Can be less controlled; risk of incomplete conversion or side reactions thieme-connect.de | High control over N-terminal modification |

| Applicability | Useful if cyclization is desired as the final step | Generally more robust and reliable for ensuring the pGlu terminus thieme-connect.de |

Solution-Phase Synthetic Approaches and Comparative Efficacy

While SPPS dominates in research settings, classical solution-phase synthesis remains a viable and valuable method, especially for large-scale industrial production. wikipedia.org In this approach, amino acids or small peptide fragments are coupled in solution, purified after each step, and then combined to form the final peptide. wikipedia.org

For this compound, a solution-phase synthesis could proceed via several routes:

Stepwise Condensation: Coupling Z-pGlu-OH with H-Gln-Ala-OH.

Fragment Condensation: Synthesizing a protected dipeptide like Z-Gln-Ala-OH, followed by deprotection and cyclization of the N-terminal glutamine in solution.

Direct Acylation: Using pyroglutamic acid to acylate a pre-formed H-Gln-Ala-OH dipeptide. thieme-connect.de

Solution-phase synthesis avoids the use of solid supports and the harsh cleavage conditions (like anhydrous HF) sometimes associated with Boc-based SPPS. masterorganicchemistry.com However, it typically requires extensive purification at each intermediate step, making it more labor-intensive and time-consuming for long peptides compared to the automated and streamlined nature of SPPS.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

|---|---|---|

| Speed & Automation | High; amenable to automation wikipedia.org | Low; manual and stepwise wikipedia.org |

| Purification | Single final purification after cleavage from resin | Purification required after each coupling step |

| Scalability | Typically for lab-scale (mg to g); can be scaled but may be costly | Highly suitable for large-scale (kg) industrial production wikipedia.org |

| Reagent Use | Requires excess reagents to drive reactions to completion wikipedia.org | Stoichiometric amounts of reagents are often used |

Regioselective Functionalization and Derivatization Methods for this compound

Derivatization of a tripeptide like this compound allows for the creation of novel analogues with modified properties. Regioselective functionalization aims to modify a specific site on the molecule. For peptides, N-terminal functionalization is a common strategy.

Recent advances have shown that the peptide backbone itself can be used to direct a catalyst to a specific location. For instance, palladium-catalyzed methods have been developed for the site-selective arylation and acetoxylation of C(sp³)–H bonds at the N-terminus of di-, tri-, and tetrapeptides. nih.gov In such a reaction applied to a precursor, the C-terminal amino acid moiety could coordinate with a Pd(II) catalyst, directing the functionalization to the proximate C-H bonds of the N-terminal residue. nih.gov This allows for the introduction of modified phenylalanine-like residues or other functional groups.

Other late-stage functionalization strategies often target the unique side chains of specific amino acids, such as tryptophan or cysteine, which could be incorporated into analogues of this compound to serve as chemical handles for modification. rsc.orgnih.gov

| Method | Target Site | Reagents/Catalyst | Potential Outcome |

|---|---|---|---|

| N-Terminal C–H Arylation | α- or β-carbon of N-terminal residue | Pd(OAc)₂, AgOAc, Aryl Iodide nih.gov | Introduction of an aryl group (e.g., creating a Phe analogue) |

| N-Terminal C–H Acetoxylation | N-terminal residue | Pd(OAc)₂, PhI(OAc)₂ nih.gov | Introduction of an acetate (B1210297) group |

| Photocatalytic C2-Alkylation | Tryptophan side chain (in analogues) | Photocatalyst, radical precursor nih.gov | Alkylation at the C2 position of the indole (B1671886) ring |

Mechanistic Studies of N-Terminal Pyroglutamylation in Peptide Synthesis

The formation of the N-terminal pyroglutamyl residue is a critical transformation that defines the identity of this compound. This process, known as pyroglutamylation, can occur non-enzymatically and is a subject of significant interest in chemical biology and pharmaceutical development due to its impact on peptide stability and function.

Non-Enzymatic Cyclization of N-Terminal Glutamine Residues

The spontaneous conversion of an N-terminal glutamine into pyroglutamic acid is a well-established intramolecular chemical reaction. eurekalert.org The mechanism involves a nucleophilic attack by the free α-amino group of the N-terminal glutamine on its own side-chain amide carbonyl carbon. nih.gov This attack forms a five-membered ring intermediate (a tetrahedral intermediate), which subsequently collapses to form the stable pyroglutamyl lactam ring with the concomitant release of an ammonia (NH₃) molecule. eurekalert.orgnih.gov

Computational studies have elucidated that this process can be dissected into two main steps:

Cyclization: The initial ring-forming nucleophilic attack.

Deammoniation: The elimination of the ammonia molecule to form the final product. nih.gov

This reaction is a common occurrence during the synthesis and storage of peptides with N-terminal glutamine and is known to proceed rapidly, especially at elevated temperatures. eurekalert.org The conversion results in the loss of the positive charge from the N-terminal amine, which can increase the hydrophobicity of the resulting peptide. eurekalert.orgacs.org

Catalytic Influences on Pyroglutamic Acid Formation in this compound Precursors

While the cyclization of N-terminal glutamine can occur spontaneously, the rate of this reaction can be significantly influenced by catalysts. This is particularly relevant in biological systems and during chemical synthesis.

Quantum chemical calculations and experimental studies have identified inorganic phosphate (B84403) species, specifically the dihydrogen phosphate ion (H₂PO₄⁻), as a proficient catalyst for pyroglutamylation at neutral pH. nih.govacs.org The phosphate ion is proposed to act as a catalyst by mediating the necessary proton transfers during the reaction, thereby lowering the activation energy barrier. nih.gov The rate-determining step in this catalyzed pathway was identified as the deammoniation step. acs.org

The reaction rate is also sensitive to pH. Studies on related peptides have shown that the formation of pyroglutamic acid is often minimal around pH 6.2 but increases at both more acidic (pH 4) and more alkaline (pH 8) conditions. acs.org In the context of peptide synthesis, acid catalysis is particularly relevant, as the acidic conditions used for cleavage from many resins can promote this cyclization. thieme-connect.de

| Reaction Pathway | Calculated Activation Energy (kJ mol⁻¹) | Reference |

|---|---|---|

| H₂PO₄⁻-Catalyzed Formation of pGlu from N-terminal Gln | 83.8 | nih.govacs.org |

| Typical Non-enzymatic Amino Acid Reactions (for comparison) | 90–120 | nih.govacs.org |

This data highlights that phosphate-catalyzed pyroglutamylation can proceed more rapidly than other typical non-enzymatic modifications of amino acid residues. acs.org

Strategies for Mitigating or Harnessing Pyroglutamylation during Peptide Assembly

The formation of a pyroglutamyl (pGlu) residue from an N-terminal glutamine (Gln) or glutamic acid (Glu) is a significant chemical event in peptide synthesis, known as pyroglutamylation. nih.gov This intramolecular cyclization, which results in a five-membered lactam ring, can be an undesirable side reaction or a deliberate synthetic goal. nih.govthieme-connect.de Consequently, strategies have been developed to either prevent this conversion when an N-terminal Gln is required or to promote it for the efficient synthesis of N-terminal pGlu peptides like this compound.

Mitigating Pyroglutamylation

Unwanted pyroglutamate (B8496135) formation is a known complication in peptide chemistry, particularly during solid-phase peptide synthesis (SPPS). thieme-connect.de The cyclization of N-terminal glutamine can be catalyzed by both acidic and basic conditions commonly employed during synthesis. Specifically, the repeated exposure to basic conditions during the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group can facilitate this side reaction. thieme-connect.de While the base-catalyzed reaction is typically slow, prolonged exposure can lead to significant accumulation of the undesired pGlu-peptide. thieme-connect.de Acid-catalyzed cyclization is also a major concern, often occurring during the final cleavage of the peptide from the resin support with reagents like trifluoroacetic acid (TFA). thieme-connect.deoup.com

Several tactics can be employed to minimize this side reaction:

Minimizing Deprotection Time : During Fmoc-SPPS, the duration of the piperidine (B6355638) treatment for Fmoc group removal should be kept to the minimum necessary for complete deprotection to reduce the peptide's exposure to basic conditions. oup.com

Optimized Coupling : Using pre-activated amino acid esters can reduce the time the N-terminal Gln is exposed in its deprotected, reactive state during subsequent coupling steps. thieme-connect.de

Controlled Cleavage : For acid-sensitive peptides, careful selection of cleavage cocktails and minimizing the time the peptide is exposed to strong acid can reduce the extent of Gln cyclization. thieme-connect.de

Harnessing Pyroglutamylation

Conversely, pyroglutamylation can be harnessed to efficiently produce N-terminally blocked peptides. These peptides often exhibit enhanced stability against degradation by aminopeptidases. thieme-connect.deacs.org

The primary strategies for synthesizing pyroglutamyl peptides are:

Direct Coupling of Pyroglutamic Acid : The most straightforward approach involves using pyroglutamic acid (pGlu or Pyr) directly as a building block in the final coupling step of SPPS. thieme-connect.denih.gov For the synthesis of this compound, after the assembly of the Gln-Ala dipeptide on the solid support, a protected pyroglutamic acid (e.g., Boc-Pyr-OH) is coupled to the N-terminus of the Gln residue. nih.gov This method avoids the potential for incomplete cyclization or side reactions associated with converting a Gln residue.

Post-Synthetic Cyclization : An alternative method involves synthesizing the peptide with an N-terminal Gln residue and then inducing cyclization after cleavage from the resin. thieme-connect.denih.gov This can be achieved by treating the crude peptide containing the N-terminal Gln with specific reagents, such as glacial acetic acid, which promotes the dehydration reaction to form the pyroglutamyl ring. nih.gov This approach was found to be effective in the synthesis of polyglutamine peptides, where the cyclization also improved the peptide's solubility and facilitated purification. nih.gov In nature, this conversion is often catalyzed by the enzyme glutaminyl cyclase. acs.orgpnas.org

The following table summarizes the key strategies for managing pyroglutamylation during peptide synthesis.

Table 1: Synthetic Strategies for Managing Pyroglutamylation

| Goal | Strategy | Description | Primary Application | Reference(s) |

|---|---|---|---|---|

| Mitigation | Minimize Base Exposure | Reduce the duration of Fmoc-deprotection steps using piperidine. | Preserving N-terminal Gln in Fmoc-SPPS. | thieme-connect.deoup.com |

| Mitigation | Controlled Acidolysis | Use optimized cleavage cocktails and minimal reaction times during final cleavage from the resin. | Preventing Gln cyclization during peptide cleavage. | thieme-connect.de |

| Harnessing | Direct pGlu Coupling | Use protected pyroglutamic acid (e.g., Boc-Pyr-OH) as the final amino acid in the SPPS sequence. | Direct and controlled synthesis of pGlu-peptides like this compound. | thieme-connect.denih.gov |

| Harnessing | Post-Synthetic Cyclization | Treat the purified peptide containing an N-terminal Gln residue with agents like glacial acetic acid to induce cyclization. | Synthesis of pGlu-peptides where direct coupling is not desired or to aid in purification. | nih.gov |

Development and Synthesis of this compound Analogues for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) investigations are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For a peptide like this compound, SAR studies would involve the systematic modification of its structure to probe its interactions with biological targets, such as enzymes or receptors. nih.gov The development and synthesis of analogues are the first steps in this process, typically achieved using versatile techniques like microwave-assisted SPPS for efficiency and high yield. nih.govresearchgate.netelsevierpure.com

The synthesis of analogues would involve substituting each amino acid position or modifying the C-terminus. For example, the alanine (Ala) residue could be replaced with other amino acids of varying size, charge, or hydrophobicity. The central glutamine (Gln) could be substituted with asparagine (Asn) to assess the importance of side-chain length. nih.gov The N-terminal pyroglutamyl (Pyr) residue, which protects against aminopeptidase (B13392206) degradation, could be replaced by other N-terminal modifications to evaluate the role of the lactam ring. thieme-connect.deacs.org

Once synthesized, these analogues are subjected to biological assays to quantify changes in activity. An exemplary SAR study on inhibitors of pyroglutamyl-peptidase II (PPII), an enzyme that cleaves N-terminal pyroglutamyl residues, provides a template for how such an investigation might proceed. nih.gov In that study, researchers synthesized a series of analogues of the lead inhibitor Glp-Asn-ProNH₂. nih.gov Their findings revealed that:

Side-Chain Interactions : The asparagine side chain was critical for inhibitory activity, likely through hydrogen bonding with the enzyme. nih.gov

C-Terminal Modifications : Replacing the C-terminal prolineamide (ProNH₂) was tolerated to some extent, but extending the peptide with hydrophobic amino acids like tyrosine and tryptophan led to a dramatic increase in potency, resulting in inhibitors active at nanomolar concentrations. nih.gov This suggests the presence of an extended ligand-binding region on the target enzyme. nih.gov

Applying these principles to this compound, an SAR study could explore how structural changes affect a specific biological function, such as its potential role as an enzyme substrate or inhibitor. The data gathered would be used to build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

The following interactive table outlines a hypothetical set of this compound analogues and the rationale for their design in an SAR study.

Table 2: Design of this compound Analogues for a Structure-Activity Relationship (SAR) Study

| Analogue | Modification | Position | Rationale for Investigation | Reference for Principle |

|---|---|---|---|---|

| Pyr-Gln-Ala-NH₂ | Carboxylic acid to Amide | C-Terminus | To assess the importance of the C-terminal negative charge for target interaction and to improve metabolic stability. | nih.gov |

| Pyr-Gln-Trp-OH | Alanine to Tryptophan | P3 (Ala) | To introduce a bulky, hydrophobic residue and probe for potential hydrophobic binding pockets in the target. | nih.gov |

| Pyr-Asn-Ala-OH | Glutamine to Asparagine | P2 (Gln) | To evaluate the role of the side-chain length at the P2 position for hydrogen bonding and target affinity. | nih.gov |

| Pyr-Gln-Gly-OH | Alanine to Glycine | P3 (Ala) | To determine the effect of conformational flexibility at the P3 position on biological activity. | sigmaaldrich.com |

| Ac-Gln-Ala-OH | Pyroglutamyl to Acetyl | N-Terminus | To determine if the cyclic nature of the pyroglutamyl group is essential for activity or if a simple N-terminal cap is sufficient. | thieme-connect.de |

Biochemical Interactions and Enzymatic Activities of Pyr Gln Ala Oh

Pyr-Gln-Ala-OH as a Substrate Mimic in Enzyme Kinetic Studies

The tripeptide this compound can serve as a valuable tool in biochemical research, particularly as a substrate mimic to investigate the kinetics and specificity of certain enzymes. Its structure allows it to interact with the active sites of peptidases that recognize and cleave pyroglutamyl-containing peptides.

Specificity and Kinetics of this compound Interaction with Peptidases and Proteases

The primary enzymes expected to interact with and hydrolyze this compound are pyroglutamyl peptidases (PGPs). These enzymes are specialized for the removal of the N-terminal pGlu residue. nih.gov Mammalian tissues contain at least two major types of these enzymes with distinct specificities. nih.govfrontiersin.org

Pyroglutamyl-Peptidase I (PGP-I): This is a cytosolic cysteine peptidase with broad substrate specificity. ebi.ac.uknih.gov It is capable of cleaving the pGlu residue from a variety of peptides, with the significant exception that the adjacent amino acid is not proline. frontiersin.orgwikipedia.orguniprot.org Therefore, PGP-I is a primary candidate for the enzymatic cleavage of this compound. The catalytic mechanism involves a cysteine residue acting as a nucleophile to attack the peptide bond. ebi.ac.uk While specific kinetic parameters for this compound are not readily available in published literature, studies on other pGlu substrates demonstrate the enzyme's general activity.

Pyroglutamyl-Peptidase II (PGP-II): This is a membrane-bound metalloenzyme with a much narrower substrate specificity, primarily targeting thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). nih.gov Given its high specificity for the TRH sequence, it is unlikely that PGP-II would efficiently hydrolyze this compound.

Other peptidases, such as prolyl endopeptidase, which cleaves on the C-terminal side of internal proline residues, are not expected to act on this compound due to its sequence. nih.govnmims.edu Dipeptidyl peptidase IV (DPP-IV), which typically cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus, might be a candidate for interaction, but its activity is significantly influenced by the N-terminal residue, and its efficiency with a pGlu N-terminus is not well-established for this specific sequence. nih.govnih.gov

Interactive Table: General Substrate Specificity of Relevant Peptidases

| Enzyme | Class | General Substrate Preference | Expected Action on this compound |

| Pyroglutamyl-Peptidase I (PGP-I) | Cysteine Peptidase | pGlu-Xaa (where Xaa is not Pro) nih.govfrontiersin.org | Cleavage of the pGlu residue |

| Pyroglutamyl-Peptidase II (PGP-II) | Metallo-peptidase | pGlu-His-Pro-NH2 (TRH) nih.gov | Unlikely to be a substrate |

| Prolyl Endopeptidase (PEP) | Serine Peptidase | Cleaves C-terminal to Pro residues nih.govnmims.edu | No action expected |

| Dipeptidyl Peptidase IV (DPP-IV) | Serine Peptidase | Xaa-Pro or Xaa-Ala at N-terminus nih.gov | Potential for interaction, but likely low affinity |

Characterization of Enzyme-Peptide Binding Affinities and Dynamics

The binding of a peptide like this compound to an enzyme's active site is a dynamic process that can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov NMR can provide atomic-level insights into the conformation of the peptide when bound to the enzyme and can measure the kinetics of the interaction. acs.orgacs.orgnih.gov

For the interaction between a peptide substrate and a peptidase, the binding affinity is often described by the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum. While specific Km values for this compound are not documented, studies on related enzymes and substrates provide a reference for the expected range of affinities. For example, glutaminyl cyclase, the enzyme that forms the pGlu residue, exhibits Km values in the micromolar range for its glutaminyl-peptide substrates. nih.gov Similarly, inhibitors of PGP-I show inhibitory constants (Ki) in the micromolar range. frontiersin.org

The binding dynamics are influenced by the specific amino acid residues of both the peptide and the enzyme's binding pocket. For instance, in SH2 domains, which bind to phosphotyrosine-containing peptides, the residues C-terminal to the key phosphotyrosine play a critical role in determining specificity and affinity. nih.govnih.govimrpress.commdpi.comfrontiersin.org By analogy, the Gln and Ala residues in this compound would be crucial for its recognition and binding by the active site of PGP-I.

Modulatory Roles of this compound in Protein-Protein and Protein-Ligand Interactions

Peptides can act as modulators of protein-protein interactions (PPIs) by mimicking binding motifs and disrupting or stabilizing specific complexes. nih.gov Tripeptides, in particular, can be designed to target "hot spots" on protein surfaces that are critical for interaction. However, for a small, flexible peptide like this compound to be an effective modulator, it would likely need to bind to a well-defined pocket on a target protein.

There is no specific evidence in the literature demonstrating a modulatory role for this compound in any particular PPI or protein-ligand interaction. In general, achieving high affinity and specificity with short linear peptides is challenging. Strategies such as cyclization or stapling are often employed to constrain the peptide into a bioactive conformation, thereby enhancing its binding affinity.

Investigation of this compound Metabolism and Degradation Pathways

The metabolism of this compound is primarily dictated by its susceptibility to enzymatic degradation. The N-terminal pGlu residue is a key determinant of its metabolic fate.

Mechanisms of Proteolytic Cleavage of this compound and Related Peptides

The principal mechanism for the degradation of this compound is expected to be the hydrolytic cleavage of the N-terminal pyroglutamyl residue by PGP-I. nih.govfrontiersin.org This reaction would release pyroglutamic acid and the dipeptide Gln-Ala. The resulting dipeptide would then be susceptible to further degradation by various dipeptidases.

Spontaneous, non-enzymatic cleavage of peptide bonds can also occur, particularly at residues like glutamine, which can undergo cyclization to form a pGlu residue or be cleaved on its C-terminal side under certain pH conditions. nih.gov However, enzymatic processes are generally much more rapid and specific. nih.gov

Studies on the metabolic fate of pyroglutamyl peptides from food sources in rats have shown that hydrophilic pGlu peptides, such as pGlu-Gln, show little to no increase in portal blood concentrations after oral administration. isnff-jfb.comsciopen.comisnff-jfb.com This suggests that while they may be stable against many peptidases and can enter intestinal cells, their transport into the bloodstream is limited. sciopen.comresearchgate.net This finding implies that this compound, being a hydrophilic peptide, might have a similar metabolic fate with limited systemic bioavailability after oral ingestion.

Influence of Sequence and Structural Modifications on Enzymatic Degradation

The stability of peptides against enzymatic degradation can be significantly altered through structural modifications. ijper.orgnih.gov

N-Terminal Modification: The presence of the pGlu residue itself is a modification that protects the peptide from general aminopeptidases. isnff-jfb.com

C-Terminal Modification: The free carboxyl group at the C-terminus makes the peptide a substrate for carboxypeptidases. Modifying this terminus, for example, by amidation (converting -COOH to -CONH2), can increase stability by removing the negative charge and making it resistant to many carboxypeptidases. jpt.comresearchgate.netnih.gov

Internal Sequence Modification: Replacing L-amino acids with their D-isomers can dramatically reduce susceptibility to proteases, which are stereospecific for L-amino acids. Modifying the peptide backbone can also confer resistance to proteolysis.

Interactive Table: Effect of Modifications on General Peptide Stability

| Modification Type | Example | General Effect on Stability | Rationale |

| N-Terminal Protection | Acetylation, Pyroglutamyl | Increased | Blocks action of exopeptidases (aminopeptidases) nih.gov |

| C-Terminal Protection | Amidation | Increased | Blocks action of exopeptidases (carboxypeptidases) jpt.comresearchgate.net |

| Amino Acid Substitution | Replacing L-Ala with D-Ala | Increased | Proteases are stereospecific for L-amino acids ijper.org |

| Backbone Modification | Peptide bond isosteres | Increased | The modified bond is not recognized by proteases |

Involvement of this compound Constituents in Cellular Metabolic Networks

The metabolic significance of the tripeptide this compound is primarily understood through the well-established biochemical roles of its constituent molecules: pyroglutamic acid (Pyr), glutamine (Gln), and alanine (B10760859) (Ala). Once liberated, these components integrate into fundamental cellular metabolic pathways. The N-terminal pyroglutamate (B8496135) residue can be hydrolytically removed by enzymes known as pyroglutamyl peptidases (PAPs), which are omega peptidases that cleave this specific amino acid. nih.govnih.gov The resulting glutamine and alanine are then free to participate in a wide array of metabolic processes, from energy production to biosynthesis.

Interconnections with Glutamine and Alanine Metabolic Cycles (e.g., Gluconeogenesis, Glycolysis)

Glutamine and alanine are two of the most important amino acids involved in the inter-organ transport of carbon and nitrogen, and they are key substrates for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. nih.govwikipedia.org

Alanine's role is famously highlighted by the glucose-alanine cycle . During periods of fasting or prolonged exercise, muscle protein is broken down, and the resulting amino groups are transferred to pyruvate (B1213749), a product of glycolysis. This reaction, catalyzed by alanine aminotransferase (ALT), forms alanine. youtube.com The alanine is then released into the bloodstream and transported to the liver. In the liver, the reverse reaction occurs: ALT converts alanine back into pyruvate, which can then enter the gluconeogenesis pathway to produce glucose. youtube.comcreative-proteomics.com This newly formed glucose can be released back into the circulation to supply energy to tissues like muscle and brain. youtube.comcreative-proteomics.com

Glutamine is also a principal glucogenic amino acid, playing a dominant role during prolonged starvation and certain pathological states. nih.govsemanticscholar.org Unlike alanine, which is primarily utilized by the liver for gluconeogenesis, glutamine serves as a substrate in the liver, kidneys, and small intestine. wikipedia.orgnih.gov In these tissues, the enzyme glutaminase (B10826351) converts glutamine to glutamate (B1630785). Glutamate is then converted to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. researchgate.net This α-ketoglutarate can then be converted to oxaloacetate, which is a direct precursor for the synthesis of glucose via gluconeogenesis. nih.gov

While both amino acids are crucial for glucose production, they have distinct properties that make them suitable for different physiological conditions. Glutamine is considered a more efficient gluconeogenic substrate in some contexts because its conversion to oxaloacetate can be energetically favorable, whereas the conversion of alanine to pyruvate and then to oxaloacetate is an ATP-consuming process. nih.govnih.gov Furthermore, the rate of glutamine's appearance in circulation is typically higher than that of alanine. semanticscholar.orgnih.gov

| Feature | Glutamine | Alanine |

|---|---|---|

| Primary Organs of Use | Liver, Kidneys, Intestine wikipedia.orgnih.gov | Primarily Liver nih.govnih.gov |

| Metabolic Cycle | Direct entry into TCA cycle via α-ketoglutarate | Glucose-Alanine Cycle youtube.com |

| Carbon Source Origin | Carbons do not primarily originate from glucose nih.govnih.gov | Most carbons originate from glucose via glycolysis nih.govnih.gov |

| Energetics of Conversion | Energetically favorable (can produce ATP) nih.gov | ATP-consuming reaction (pyruvate to oxaloacetate) nih.govnih.gov |

| Key Physiological Role | Dominant in prolonged starvation, acidosis, sepsis nih.govsemanticscholar.org | Significant in early starvation, high-protein diets nih.govnih.gov |

Contribution to Anaplerotic Flux and Biosynthetic Pathways

Anaplerosis refers to the replenishment of intermediates in the TCA cycle, which are consumed for various biosynthetic processes. Both glutamine and alanine are significant anaplerotic substrates, ensuring the cycle's continued operation for energy production and as a source of metabolic precursors.

Glutamine is one of the most important anaplerotic precursors in many cell types, particularly in rapidly proliferating cells like those in tumors. nih.govnih.gov Through a process known as glutaminolysis, glutamine is converted to glutamate and subsequently to α-ketoglutarate. researchgate.net This directly replenishes the pool of TCA cycle intermediates, supporting both energy production and the synthesis of other molecules. nih.gov The carbon and nitrogen from glutamine are essential for the biosynthesis of non-essential amino acids, purines, and pyrimidines. nih.gov

Alanine contributes to anaplerotic flux primarily through its conversion to pyruvate. researchgate.net Pyruvate can then be converted into the TCA cycle intermediate oxaloacetate by the enzyme pyruvate carboxylase, a key anaplerotic reaction. researchgate.net Additionally, alanine participates extensively in biosynthesis through transamination reactions. For instance, alanine aminotransferase can transfer its amino group to α-ketoglutarate to form glutamate, linking the metabolism of these two amino acids. mdpi.com

The coordinated metabolism of glutamine and alanine is therefore central to maintaining cellular homeostasis. They provide a vital link between amino acid metabolism, the TCA cycle, and gluconeogenesis, allowing cells to adapt to changing metabolic demands by fueling energy production, replenishing metabolic intermediates, and providing the building blocks for biosynthesis.

| Enzyme | Reaction Catalyzed | Metabolic Pathway |

|---|---|---|

| Alanine Aminotransferase (ALT) | Pyruvate + Glutamate ⇌ Alanine + α-Ketoglutarate | Glucose-Alanine Cycle, Amino Acid Synthesis youtube.commdpi.com |

| Glutaminase (GLS) | Glutamine → Glutamate + NH₃ | Glutaminolysis, Gluconeogenesis researchgate.netnih.gov |

| Glutamate Dehydrogenase (GDH) | Glutamate + NAD⁺ ⇌ α-Ketoglutarate + NADH + NH₃ | Anaplerosis, Amino Acid Catabolism researchgate.netresearchgate.net |

| Pyroglutamyl Peptidase (PAP) | Pyr-Peptide → Pyroglutamate + Peptide | Peptide Metabolism nih.govnih.gov |

| Pyruvate Carboxylase | Pyruvate + CO₂ + ATP → Oxaloacetate + ADP + Pi | Anaplerosis, Gluconeogenesis creative-proteomics.comresearchgate.net |

Structural Characterization and Conformational Analysis of Pyr Gln Ala Oh

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Determination

NMR spectroscopy is a cornerstone technique for determining the high-resolution structure of peptides and proteins in solution. peerj.comunl.eduuzh.ch It provides detailed information about the chemical environment of individual atoms, allowing for the assignment of resonances and the determination of through-bond (scalar) and through-space (dipolar) couplings. uzh.ch

Resonance assignment in peptides typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. peerj.comuzh.ch 1D 1H NMR spectra provide an initial overview of the proton resonances. However, due to spectral overlap, especially in larger peptides, 2D experiments are essential for unambiguous assignment. uzh.ch

Common 2D NMR experiments used for peptide resonance assignment include COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). uzh.ch COSY experiments reveal protons that are scalar-coupled, typically those on adjacent atoms within an amino acid residue. uzh.ch TOCSY experiments show correlations between all protons within a spin system, allowing for the identification of all protons belonging to a single amino acid residue. uzh.ch NOESY experiments detect through-space correlations (NOEs) between protons that are in close spatial proximity, regardless of whether they are scalar-coupled. peerj.comuzh.ch Sequential NOEs between residues (e.g., between the amide proton of one residue and the alpha proton of the preceding residue) are particularly important for establishing the peptide sequence and providing constraints for secondary structure determination. uzh.ch

While these techniques are routinely applied to peptides, specific detailed 1D and 2D NMR spectral data, including resonance assignments, chemical shifts, coupling constants, and NOE correlations for Pyr-Gln-Ala-OH, were not found in the consulted literature.

Quantitative NMR (qNMR) can be used to determine the concentration and purity of a compound in a sample by comparing the integrated signal intensity of specific resonances to those of a known internal standard. This technique is valuable in research to ensure accurate sample preparation and reliable experimental results. While the principle of qNMR is applicable to peptides like this compound, specific data on its application for concentration and purity analysis of this particular compound were not available in the search results.

Circular Dichroism (CD) Spectroscopy for Conformational Studies of this compound

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure and conformational changes of peptides and proteins in solution. subr.eduuconn.edumosbri.eunih.govcreative-proteomics.com CD measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. uconn.edumosbri.eucreative-proteomics.com The peptide backbone chromophore gives rise to characteristic CD signals in the far-UV region (typically 190-250 nm) that are sensitive to the local conformation. mosbri.eu

Different secondary structures, such as alpha-helices, beta-sheets, turns (including beta-turns), and random coils, exhibit distinct CD spectra. subr.eduuconn.edunih.gov For example, alpha-helical structures typically show negative bands at approximately 208 nm and 222 nm and a positive band below 200 nm. Beta-sheet structures often exhibit a negative band around 218 nm and a positive band around 195 nm. Beta-turns can be characterized by specific CD bands; for instance, type I and type II beta-turns have been associated with a very intense band at 207.5 nm and strong negative bands at 191 nm and 169 nm in some polypeptides. nih.gov CD spectroscopy can be used to determine the relative proportions of these secondary structure elements in a peptide and to monitor conformational changes induced by changes in solvent, temperature, pH, or interaction with other molecules. subr.eduuconn.edumosbri.eu

While CD spectroscopy is a standard method for peptide conformational analysis, specific CD spectral data or conformational analysis results for this compound were not found in the consulted literature. Studies on other peptides have shown the utility of CD in identifying turn structures. subr.edunih.gov

Mass Spectrometry (MS) for Sequence Verification and Identification of Modifications

Mass Spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), is widely used for the analysis of peptides, providing information on molecular weight, sequence, and post-translational modifications. researchgate.netresearchgate.netlcms.cz Electrospray ionization (ESI) is a common method for generating ions from peptides in solution for MS analysis. researchgate.netlcms.cz

MS can be used to verify the molecular weight of this compound, which is expected to be 328.32 g/mol for the protonated molecule. nih.gov Tandem MS (MS/MS) involves the fragmentation of selected peptide ions and the analysis of the resulting fragment ions. researchgate.netnih.gov The fragmentation pattern can provide information about the amino acid sequence. lcms.cz Different fragmentation techniques, such as Collision-Induced Dissociation (CID), produce characteristic fragment ions (e.g., b-ions and y-ions) that allow for sequence determination. nih.gov

It is worth noting that in MS analysis, particularly with ESI, N-terminal glutamine residues in peptides can undergo in-source cyclization to form pyroglutamic acid, which is the N-terminal residue in this compound. researchgate.netnih.gov This phenomenon is relevant when analyzing peptides that could form a pyroglutamyl residue during the MS process, but in the case of this compound, the pyroglutamyl residue is already present. MS can also be used to identify potential modifications to the peptide chain, although no specific modifications of this compound were detailed in the search results. While MS is routinely applied to peptide analysis, specific MS or MS/MS data for this compound were not found in the consulted literature.

Elucidation of this compound Structure in Complex with Biological Targets

Understanding how peptides interact with biological targets, such as proteins or enzymes, often involves determining the structure of the peptide-target complex. Techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and complex-state NMR can provide atomic-resolution details of these interactions.

Conformational Flexibility and Dynamic Behavior of this compound

The conformational flexibility and dynamic behavior of a peptide are critical determinants of its three-dimensional structure and, consequently, its interactions with other molecules. For linear peptides, conformational space is largely defined by the dihedral angles (phi, φ, and psi, ψ) around the alpha-carbon atoms of each amino acid residue, as well as the dihedral angles (chi, χ) within the amino acid side chains.

The dynamic behavior of this compound involves transitions between different low-energy conformations. These dynamics are influenced by factors such as temperature, solvent environment, and interactions with other molecules. While general principles of peptide conformational analysis and dynamics are well-established scirp.orgacs.org, detailed experimental or computational studies specifically investigating the conformational ensemble and dynamic transitions of this compound were not extensively found in the provided search results. However, computational studies on the formation of pyroglutamic acid from N-terminal glutamine in other contexts highlight that this cyclization process itself involves significant conformational changes in the main and side chains of the glutamine residue acs.orgresearchgate.net. This underscores the importance of conformational flexibility in the formation and potentially the subsequent behavior of pyroglutamyl peptides.

Intramolecular hydrogen bonds can also play a role in stabilizing specific conformations of this compound. Potential hydrogen bond donors include the amide nitrogen atoms in the peptide backbone and the amide group in the glutamine side chain. Acceptors include the carbonyl oxygen atoms in the peptide backbone, the carbonyl oxygen in the pyroglutamic acid ring, and the amide oxygen in the glutamine side chain. The specific pattern of hydrogen bonding would depend on the prevailing conformation.

Structural Determinants Influencing the Biological Activity of this compound

The biological activity of peptides is intimately linked to their three-dimensional structure and the specific arrangement of their amino acid residues in space. rsc.orgjove.com The primary sequence dictates the potential for forming specific secondary and tertiary structures, and the conformational flexibility allows for dynamic adaptation upon binding to a target.

For this compound, several structural features are likely to influence its biological activity:

N-terminal Pyroglutamic Acid: The presence of a pyroglutamic acid residue at the N-terminus is a significant structural determinant. This modification renders the peptide resistant to degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. dcu.iekyoto-u.ac.jpnih.govresearchgate.net Increased stability can lead to a longer biological half-life, allowing the peptide to reach its target and exert its effects for a longer duration. The cyclic structure also presents a unique chemical moiety that can be recognized by specific receptors or enzymes.

Peptide Backbone: The peptide bonds linking the amino acids form the backbone of the tripeptide. The amide groups within the backbone can participate in hydrogen bonding, which is crucial for stabilizing peptide conformations and mediating interactions with biological targets.

This compound has been described as a specialized peptide used in research, particularly in pharmaceuticals and biotechnology, for applications such as peptide synthesis, biotechnology, drug development, and neuroscience research. chemimpex.com Its reported uses in drug formulation and development, particularly in targeting specific biological pathways, suggest that its structure is recognized by biological molecules. The use in neuroscience research related to neuropeptides further implies potential interactions with components of the nervous system. chemimpex.com The structural features discussed above, including the stabilizing N-terminal pyroglutamic acid and the chemical properties of the glutamine and alanine (B10760859) residues, likely contribute to its suitability for these applications and its potential biological activities. The fact that it is a substrate for pyroglutamyl peptidase I indicates that enzymatic cleavage at the pyroglutamyl residue is a potential mechanism for its degradation or processing in biological systems. glpbio.com

Computational Methodologies and in Silico Analysis of Pyr Gln Ala Oh

Molecular Docking and Dynamics Simulations of Pyr-Gln-Ala-OH with Potential Receptor Targets

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecule (receptor), aiming to predict the strength of association or binding affinity. For a peptide like this compound, molecular docking could be employed to explore its potential interactions with various biological targets, such as enzymes, receptors, or transport proteins, based on its reported or hypothesized biological activities. While specific studies detailing the docking of this compound with a defined target were not extensively found, the methodology is widely applied to peptides and natural products, including other pyroglutamyl peptides. For example, molecular docking has been utilized in studies analyzing marine-derived natural compounds for potential inhibitory activity against targets like the SARS-CoV-2 main protease (Mpro). naturalproducts.net This suggests that if a potential protein target for this compound were identified, docking simulations could predict binding modes and affinities.

Molecular dynamics (MD) simulations extend docking studies by providing a dynamic view of the ligand-receptor interaction over time. MD simulations allow researchers to observe the stability of the docked complex, the conformational changes of both the peptide and the receptor, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) in a more realistic environment, often including solvent molecules and ions. rsc.orgnih.gov This technique can help refine the binding poses predicted by docking and provide insights into the flexibility and stability of the complex. MD simulations have been used in computational studies of peptides and proteins, including investigations into the mechanisms of enzymes involved in peptide modification, such as glutaminyl cyclase. rsc.orgnih.govresearchgate.net Applying MD simulations to this compound bound to a potential target would provide a more detailed understanding of the interaction interface and the dynamic behavior of the complex.

Quantum Chemical Calculations for Elucidating Reaction Energetics and Mechanisms Involving this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating the electronic structure, properties, and reactivity of molecules. These methods can provide detailed information about reaction mechanisms, transition states, and energy barriers, which are difficult to obtain experimentally. For this compound, quantum chemical calculations could be particularly relevant for understanding its formation or potential degradation pathways.

Studies have employed quantum chemical calculations to elucidate the mechanism of nonenzymatic pyroglutamylation, the process by which an N-terminal glutamine residue cyclizes to form pyroglutamic acid. acs.orgresearchgate.net These calculations have helped determine the activation energies for this reaction under different conditions and in the presence of potential catalysts like water and phosphate (B84403) ions. acs.orgresearchgate.net While this compound already contains the pyroglutamyl residue, understanding the energetics and mechanism of its formation from a precursor peptide (e.g., Gln-Gln-Ala-OH) could be explored using these methods. Furthermore, quantum chemistry could be used to study the stability of the peptide bond linkages within this compound or investigate its potential reactivity in biological or chemical environments. The influence of metal ions on peptide binding affinity, relevant in the context of enzymes like glutaminyl cyclase which is a zinc-dependent enzyme, can also be characterized through quantum chemical calculations. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Modeling for this compound Analogues and Derivatives

Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a series of compounds and their biological activity. This involves analyzing how modifications to the chemical structure impact the observed activity. For this compound, SAR modeling would typically involve synthesizing or designing a series of related peptides or derivatives with variations in the amino acid sequence, modifications to the peptide backbone, or alterations to the side chains.

Computational SAR modeling can involve various techniques, including QSAR (Quantitative Structure-Activity Relationship) methods, which use mathematical models to relate molecular descriptors (numerical representations of chemical structure) to biological activity. While direct SAR studies specifically on this compound and its analogues as bioactive peptides were not prominently found in the search results, SAR studies are commonly performed on peptides and peptidomimetics to optimize their properties. For example, SAR has been extensively investigated for inhibitors of glutaminyl cyclase, the enzyme involved in pyroglutamate (B8496135) formation, to understand how structural changes affect inhibitory potency. researchgate.netacs.orgresearchgate.net Applying these principles to this compound would involve designing a library of related tripeptides or peptidomimetics and using computational methods to predict how structural variations might influence binding to a hypothetical target or affect other relevant properties.

Bioinformatics and Cheminformatics Approaches for Predicting Biological Pathway Involvement of this compound

Bioinformatics and cheminformatics provide computational frameworks for analyzing biological and chemical data, respectively. Applied to this compound, these approaches can help predict its potential involvement in biological pathways, identify potential targets, and understand its relationship to other known molecules.

Cheminformatics tools can be used to analyze the chemical properties of this compound, compare its structure to large databases of known bioactive molecules, and predict properties such as solubility, lipophilicity, and potential for membrane permeability. uminho.pt Databases containing information on natural products and peptides can be searched to find structurally similar compounds with known biological activities, which might provide clues about the potential roles of this compound. naturalproducts.net

Bioinformatics approaches can be used if there is evidence or hypothesis about a protein target for this compound. This could involve analyzing protein sequences and structures to identify potential binding sites or functional regions. Furthermore, if this compound is hypothesized to be involved in a specific biological process, bioinformatics tools can be used to analyze related pathways and identify other interacting molecules. While specific bioinformatics studies on the biological pathway involvement of this compound were not found, these methods are broadly applicable to understanding the potential biological context of peptides and other small molecules. uminho.pt

De Novo Design of this compound Inspired Peptidomimetics through Computational Chemistry

De novo design is a computational approach that aims to design novel molecules with desired properties from scratch, rather than modifying existing ones. In the context of this compound, de novo design could be used to generate peptidomimetics or other small molecules that mimic the key structural or functional features of the tripeptide while potentially having improved properties such as stability, bioavailability, or target affinity.

Applications and Translational Research Implications of Pyr Gln Ala Oh

Peptidomimetic Design for Targeted Biological Modulation

The design of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. The Pyr-Gln-Ala-OH scaffold offers a promising starting point for creating such molecules due to the inherent properties conferred by the pyroglutamyl residue.

Mimicry of Natural Peptides and Endogenous Substrates by this compound Derivatives

The N-terminal pyroglutamyl (pGlu) modification is a common feature in many biologically active peptides and proteins, playing a crucial role in their structure, stability, and receptor interaction. nih.govacs.org This modification protects against degradation by aminopeptidases and helps to lock the peptide into a specific conformation necessary for binding to its target receptor. nih.govacs.org Derivatives of this compound can leverage these properties to mimic the action of endogenous peptides.

For instance, many neuropeptides, such as Gonadotropin-Releasing Hormone (GnRH) and Thyrotropin-Releasing Hormone (TRH), possess an N-terminal pyroglutamyl residue that is essential for their biological activity. nih.govnih.govnih.gov By incorporating the this compound motif, medicinal chemists can design analogs that mimic the presentation of these natural ligands to their respective G-protein coupled receptors (GPCRs). nih.gov The pyroglutamyl group, by restricting the conformational freedom of the peptide backbone, can enhance binding affinity and specificity for the target receptor. Research in this area focuses on creating stable and potent agonists or antagonists for receptors involved in various physiological processes, including reproduction and metabolism. nih.govnih.govspringernature.com

Furthermore, the pyroglutamylation of peptides has been implicated in the pathology of neurodegenerative diseases like Alzheimer's. The N-terminally pyroglutamylated forms of amyloid-β (Aβ) peptides are more prone to aggregation and are major components of amyloid plaques. nih.govacs.org While not a direct mimic of a therapeutic peptide, studying this compound containing peptides can provide valuable insights into the pathogenic mechanisms of these diseases, offering a platform to screen for molecules that can interfere with these pathological interactions.

Design of Enzyme Inhibitors and Activators Based on this compound Scaffold

The structural characteristics of this compound also make it a valuable template for the design of enzyme inhibitors. The stability of the pyroglutamyl ring against proteolytic degradation is a key advantage. A notable area of research is the development of inhibitors for enzymes that process pyroglutamyl-containing peptides themselves, such as pyroglutamyl-peptidase II (PPII). researchgate.net This enzyme is responsible for the degradation of TRH in the extracellular space. researchgate.net

Structure-activity relationship studies have shown that modifications to pyroglutamyl-containing peptides can lead to potent and selective inhibitors of PPII. researchgate.net For example, replacing the histidine residue in TRH with asparagine has been shown to produce a competitive inhibitor of PPII. researchgate.net Further extensions of such pyroglutamyl-asparaginyl-prolineamide structures with hydrophobic amino acids have resulted in inhibitors with nanomolar potency. researchgate.net These inhibitors can be used as research tools to study the physiological roles of TRH and could potentially be developed into therapeutics for conditions where enhancing TRH levels is beneficial. While not directly based on the this compound sequence, these studies highlight the principle of using the pyroglutamyl scaffold to design potent enzyme inhibitors.

The design of enzyme activators based on this scaffold is a less explored area but holds theoretical promise. By mimicking the binding of a natural substrate or an allosteric regulator, a this compound derivative could potentially stabilize an active conformation of an enzyme, leading to its activation.

Role of this compound in Enhanced Recombinant Protein Expression and Purity in Biotechnology

The production of high-quality recombinant proteins is a critical process in the pharmaceutical and biotechnology industries. chemimpex.comnih.govnih.govmdpi.com The efficiency of protein expression, proper folding, and subsequent purification are often hampered by issues such as protein aggregation and degradation. researchgate.net The inclusion of specific N-terminal sequences can significantly impact the yield and quality of recombinant proteins. nih.govfrontiersin.org

The N-terminal pyroglutamate (B8496135) modification is known to enhance the stability of proteins by protecting them from N-terminal degradation by exopeptidases. chemimpex.com This protective effect can lead to a higher yield of the full-length, active protein during expression and purification. While direct studies on the addition of the specific tripeptide this compound to a wide range of recombinant proteins are not extensively documented in publicly available literature, the principles of N-terminal modification suggest its potential utility.

The presence of a short, stable, and hydrophilic peptide tag like Gln-Ala at the N-terminus, which is subsequently cyclized to form pyroglutamate, could facilitate proper folding and increase the solubility of the recombinant protein. This can be particularly beneficial for proteins that are prone to forming inclusion bodies when expressed in systems like E. coli. The process of N-terminal pyroglutamylation can occur spontaneously from an N-terminal glutamine residue or be enzymatically catalyzed by glutaminyl cyclase. nih.gov

Furthermore, the introduction of a defined N-terminal sequence can lead to a more homogenous product, simplifying downstream purification processes. springernature.com By ensuring a uniform N-terminus, the heterogeneity of the protein product is reduced, which is a critical quality attribute for therapeutic proteins. nih.gov

Table 1: Potential Effects of N-terminal this compound on Recombinant Protein Production

| Feature | Potential Effect | Rationale |

| Yield | Increased | Protection from N-terminal degradation by exopeptidases. |

| Purity | Increased | Leads to a more homogeneous product with a defined N-terminus. |

| Solubility | Potentially Increased | The hydrophilic nature of the Gln and Ala residues may aid in proper folding and prevent aggregation. |

| Stability | Increased | The pyroglutamate ring structure confers resistance to proteolysis. |

Utility of this compound in Neuroscience Research for Studying Neuropeptide Systems and Neurological Functions

The nervous system utilizes a vast array of neuropeptides to regulate a wide range of physiological and behavioral processes. Many of these neuropeptides, including TRH and GnRH, are characterized by an N-terminal pyroglutamyl residue that is critical for their function. nih.govnih.gov This makes this compound and its analogs valuable tools for neuroscientists.

By creating stable analogs of these neuropeptides using the this compound scaffold, researchers can probe the structure and function of their respective receptors. These synthetic peptides can be used in binding assays to characterize receptor subtypes, in functional assays to elucidate signaling pathways, and as pharmacological tools to modulate neuronal activity both in vitro and in vivo. nih.govnih.gov For example, understanding the signaling pathways mediated by the GnRH receptor can shed light on its role in both pituitary and extra-pituitary tissues. nih.gov

Moreover, the aberrant pyroglutamylation of peptides is implicated in the pathogenesis of several neurodegenerative disorders. As mentioned earlier, N-terminally modified amyloid-β peptides with pyroglutamate are key components of the amyloid plaques found in Alzheimer's disease and are associated with increased toxicity and aggregation propensity. nih.govacs.org Peptides containing the this compound sequence can be used as model systems to study the biophysical properties of these pathogenic peptides and to screen for inhibitors of their aggregation. Understanding the factors that influence the formation and aggregation of pyroglutamylated peptides is crucial for developing therapeutic strategies for these devastating diseases. acs.org

Development of Novel Diagnostic Tools and Research Probes Utilizing this compound Characteristics

The unique properties of the pyroglutamyl moiety can be exploited for the development of novel diagnostic tools and research probes. The specificity of enzymes that recognize and cleave the pyroglutamyl residue, such as pyroglutamate aminopeptidase (B13392206) (PGP), offers an avenue for creating highly selective probes. nih.govx-mol.com

Recent research has demonstrated the development of a bioluminescent probe for the in vivo imaging of PGP activity. nih.govx-mol.com This probe utilizes a "caging" strategy where a pyroglutamic acid is linked to a luminogenic substrate. In the presence of PGP, the pyroglutamate is cleaved, releasing the substrate and generating a detectable light signal. Such probes have shown excellent sensitivity and selectivity in animal models of inflammation, a condition where PGP is known to be involved. nih.govx-mol.com This technology provides a powerful tool for studying the physiological and pathological processes involving PGP and could potentially be adapted for clinical diagnostic imaging.

Furthermore, peptides incorporating this compound can be labeled with fluorescent dyes or radioisotopes to create probes for receptor imaging studies using techniques like positron emission tomography (PET) or fluorescence microscopy. nih.govmdpi.com The stability conferred by the pyroglutamyl residue is advantageous for in vivo applications, as it can lead to a longer half-life and better target-to-background signal. These probes can be used to visualize the distribution and density of specific neuropeptide receptors in the brain, which can be altered in various neurological and psychiatric disorders.

Future Perspectives and Emerging Research Directions for Pyr Gln Ala Oh

Integration of Multi-Omics Data for Comprehensive Understanding of Pyr-Gln-Ala-OH in Biological Systems

A holistic understanding of the biological significance of this compound necessitates a systems-level approach. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for elucidating the peptide's mechanism of action and its impact on cellular and organismal physiology. By simultaneously analyzing multiple molecular layers, researchers can construct a comprehensive picture of the biological perturbations induced by this compound. nih.gov

Future studies could employ multi-omics to map the downstream effects of this tripeptide. For instance, treating a cell culture or an animal model with this compound and subsequently performing transcriptomic analysis (via RNA-seq) could reveal which genes are upregulated or downregulated. Proteomic analysis would then confirm whether these changes in gene expression translate to altered protein levels, while metabolomics could identify shifts in metabolic pathways. This integrated approach can help pinpoint the specific signaling cascades and molecular networks modulated by the peptide.

Furthermore, considering the known interactions between gut microbiota and host metabolism, an intriguing research direction involves combining 16S rRNA gene sequencing with metabolomics. nih.gov This would allow scientists to investigate whether this compound influences the composition of the gut microbiome and how, in turn, microbial metabolites might interact with the host's response to the peptide. Such studies could uncover novel roles for this compound in the context of the gut-brain axis or other systemic interactions. nih.gov This comprehensive data integration is crucial for moving from a reductionist view to a holistic understanding of the peptide's function in a complex biological milieu. nih.gov

| Omics Technology | Potential Application for this compound Research | Data Output Example |

| Transcriptomics | Identify genes and pathways modulated by the peptide in target cells or tissues. | Differential gene expression list (e.g., upregulation of anti-inflammatory genes). |

| Proteomics | Quantify changes in protein abundance to validate transcriptomic findings and identify post-translational modifications. | Changes in the levels of key signaling proteins or enzymes. |

| Metabolomics | Profile changes in small-molecule metabolites to understand the peptide's impact on metabolic pathways. | Alterations in glycerophospholipid metabolism or amino acid profiles. nih.gov |

| Microbiomics | Analyze the effect of the peptide on the composition and function of the gut microbiota. | Shift in the Firmicutes/Bacteroidetes ratio; changes in specific bacterial genera like Ruminococcus. nih.gov |

Advancements in Automated Synthesis and High-Throughput Screening of this compound Libraries

The exploration of structure-activity relationships for this compound is greatly accelerated by modern chemical synthesis and screening technologies. Automated peptide synthesis and high-throughput screening (HTS) are pivotal in this endeavor, enabling the rapid creation and evaluation of vast peptide libraries.

Automated Synthesis: The Merrifield solid-phase peptide synthesis (SPPS) method forms the foundation of modern automated peptide synthesizers. libretexts.orgiris-biotech.de This technique involves covalently attaching the C-terminal amino acid (Alanine) to an insoluble polymer resin and then sequentially adding the subsequent protected amino acids (Glutamine, followed by cyclization to Pyroglutamic acid). libretexts.org The key advantage is that all reaction steps, including coupling, deprotection, and washing, occur in the same vessel, which minimizes mechanical losses and allows for automation. iris-biotech.deacs.org Commercially available automated synthesizers can perform these repetitive cycles with high precision, enabling the generation of not only this compound but also extensive libraries of its analogues with substitutions at each position. iris-biotech.de This process is significantly more efficient than traditional manual synthesis, which could take days or weeks for a single peptide. creative-peptides.com

High-Throughput Screening (HTS): Once a library of this compound variants is synthesized, HTS platforms can be used to rapidly screen them for desired biological activities. creative-peptides.com HTS leverages automation and miniaturized formats (such as 96- or 384-well microplates) to test thousands of compounds simultaneously. creative-peptides.com A common approach is a competitive binding assay, where the library compounds compete with a known, fluorescently labeled ligand for binding to a specific biological target (e.g., a receptor or enzyme). drugtargetreview.com A change in fluorescence indicates that a library peptide has displaced the known ligand, signaling a binding event. drugtargetreview.com This technology enables the fast, cost-effective screening of large peptide libraries to identify "hits"—peptides with high affinity for a target of interest. drugtargetreview.compepperprint.com These hits can then be selected for further optimization.

| Technology | Key Features & Advantages | Relevance to this compound |

| Automated SPPS | Utilizes a solid support resin; involves repetitive cycles of coupling and deprotection; minimizes human error and increases efficiency. iris-biotech.decreative-peptides.com | Rapidly synthesizes this compound and a diverse library of its analogues for structure-activity relationship studies. |

| High-Throughput Screening (HTS) | Miniaturized, automated assays (e.g., fluorescence-based); enables screening of thousands to millions of compounds quickly. creative-peptides.comnih.gov | Efficiently identifies analogues of this compound with enhanced or novel biological activities against specific targets. |

Exploration of Unconventional Biological Functions and Interacting Systems of this compound

Future research will likely focus on uncovering biological functions for this compound that extend beyond its role as a simple peptide. The N-terminal pyroglutamyl (pGlu) residue confers unique properties, notably an increased resistance to degradation by aminopeptidases. sciopen.comresearchgate.net This enhanced stability suggests that the peptide could have a longer half-life in biological systems, allowing it to exert sustained effects.